molecular formula C11H13N3O B1312162 [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine CAS No. 899374-46-0

[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine

Cat. No. B1312162
M. Wt: 203.24 g/mol
InChI Key: PEUFEMKFOLDJLK-UHFFFAOYSA-N
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Description

“[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemosensory Applications

One of the notable applications of imidazole derivatives includes their use in chemosensory systems. A study by Afandi et al. (2020) synthesized an imidazole derivative that demonstrated rapid response and color change upon exposure to amines, showcasing its potential as an effective chemosensor for amine detection. This finding suggests that [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine derivatives could be tailored for specific sensor applications, highlighting their versatility in detecting chemical substances through colorimetric changes (Afandi, Purwono, & Haryadi, 2020).

Structural Analysis and Crystallography

Imidazole derivatives have also been studied for their structural characteristics. Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis on two imidazo[1,2-a]pyridine derivatives, which include structural analogs of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. Such analyses contribute to a deeper understanding of the molecular interactions and structural inclinations in solid states, which are crucial for designing compounds with desired physical and chemical properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Antimicrobial and Antifungal Properties

Research on imidazole derivatives extends into the realm of antimicrobial and antifungal applications. Setzu et al. (2002) found that N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives exhibited promising antifungal activities. This suggests that structurally similar compounds, including [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine derivatives, could be synthesized and optimized for potent antifungal agents, highlighting their potential in addressing fungal infections (Setzu, Stefancich, la Colla, & Castellano, 2002).

Corrosion Inhibition

Another application area for imidazole derivatives is in corrosion inhibition. Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their efficacy as corrosion inhibitors on mild steel in acidic solutions. Their findings demonstrate the potential of these compounds to provide significant protection against corrosion, making them valuable in industrial applications where metal preservation is critical (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Safety And Hazards

While specific safety and hazards information for “[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a broad range of potential future applications for imidazole and its derivatives .

properties

IUPAC Name

5-(imidazol-1-ylmethyl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUFEMKFOLDJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242027
Record name 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine

CAS RN

899374-46-0
Record name 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899374-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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